Cas no 590357-04-3 (3-Formylphenyl cyclopropanecarboxylate)

3-Formylphenyl cyclopropanecarboxylate Chemical and Physical Properties
Names and Identifiers
-
- 3-Formylphenyl cyclopropanecarboxylate
- BBL017051
- (3-formylphenyl) Cyclopropanecarboxylate
- 3-formylphenylcyclopropanecarboxylate
- MFCD03422480
- H21445
- 590357-04-3
- ALBB-001380
- STK439846
- CS-0207330
- AKOS000308761
- 3-formylphenyl cyclopropanecarboxylate
- VS-05808
-
- MDL: MFCD03422480
- Inchi: InChI=1S/C11H10O3/c12-7-8-2-1-3-10(6-8)14-11(13)9-4-5-9/h1-3,6-7,9H,4-5H2
- InChI Key: KGUFZNHBUQFUNA-UHFFFAOYSA-N
- SMILES: c1cc(cc(c1)OC(=O)C2CC2)C=O
Computed Properties
- Exact Mass: 190.062994177Da
- Monoisotopic Mass: 190.062994177Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.4Ų
- XLogP3: 1.5
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 318.4±25.0 °C at 760 mmHg
- Flash Point: 141.1±23.2 °C
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
3-Formylphenyl cyclopropanecarboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Formylphenyl cyclopropanecarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB380266-10 g |
3-Formylphenyl cyclopropanecarboxylate |
590357-04-3 | 10 g |
€1,074.00 | 2023-07-19 | ||
abcr | AB380266-5 g |
3-Formylphenyl cyclopropanecarboxylate |
590357-04-3 | 5 g |
€656.50 | 2023-07-19 | ||
abcr | AB380266-500 mg |
3-Formylphenyl cyclopropanecarboxylate |
590357-04-3 | 500MG |
€195.40 | 2023-02-20 | ||
abcr | AB380266-5g |
3-Formylphenyl cyclopropanecarboxylate; . |
590357-04-3 | 5g |
€637.00 | 2025-02-21 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278000-1g |
3-Formylphenyl cyclopropanecarboxylate |
590357-04-3 | 97% | 1g |
¥1533.00 | 2024-05-07 | |
TRC | F254465-1000mg |
3-Formylphenyl cyclopropanecarboxylate |
590357-04-3 | 1g |
$ 480.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278000-5g |
3-Formylphenyl cyclopropanecarboxylate |
590357-04-3 | 97% | 5g |
¥5400.00 | 2024-05-07 | |
A2B Chem LLC | AJ01271-5g |
3-Formylphenyl cyclopropanecarboxylate |
590357-04-3 | 95% | 5g |
$391.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278000-10g |
3-Formylphenyl cyclopropanecarboxylate |
590357-04-3 | 97% | 10g |
¥7404.00 | 2024-05-07 | |
Crysdot LLC | CD12057901-5g |
3-Formylphenyl cyclopropanecarboxylate |
590357-04-3 | 97% | 5g |
$455 | 2024-07-24 |
3-Formylphenyl cyclopropanecarboxylate Related Literature
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Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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10. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
Additional information on 3-Formylphenyl cyclopropanecarboxylate
Comprehensive Overview of 3-Formylphenyl cyclopropanecarboxylate (CAS No. 590357-04-3): Properties, Applications, and Industry Insights
3-Formylphenyl cyclopropanecarboxylate (CAS No. 590357-04-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure. This ester derivative, featuring a cyclopropane ring and a formylphenyl group, serves as a versatile intermediate in synthetic chemistry. Its CAS number 590357-04-3 is frequently searched in scientific databases, reflecting its relevance in modern R&D workflows.
The compound’s molecular formula and structural features make it particularly valuable for constructing complex molecules. Researchers often explore its reactivity in cross-coupling reactions and cycloadditions, topics trending in AI-driven chemistry platforms like Reaxys and SciFinder. Recent publications highlight its role in developing bioactive scaffolds, aligning with the growing demand for sustainable drug discovery tools.
From an industrial perspective, 3-Formylphenyl cyclopropanecarboxylate addresses key challenges in green chemistry—a hot topic in 2024. Its potential as a low-toxicity building block resonates with ESG-focused manufacturers. Analytical techniques such as HPLC purity testing and NMR characterization are commonly associated with this compound in search queries, underscoring quality control priorities.
Innovative applications include its use in photoresist materials for semiconductor fabrication—an area exploding with ChatGPT-generated queries about "advanced electronic chemicals." The cyclopropane moiety contributes to thermal stability, making it attractive for high-performance polymers, another trending search term among material scientists.
Regulatory compliance remains crucial when handling CAS 590357-04-3. While not classified as hazardous, proper storage conditions (typically 2-8°C under inert gas) are frequently asked about in supplier forums. The compound’s spectral data (IR, MS) is another high-traffic search topic, indicating its analytical importance.
Market intelligence reveals rising procurement of 3-Formylphenyl cyclopropanecarboxylate by CROs specializing in fragment-based drug design. Its balanced lipophilicity (LogP ~2.1) and molecular weight (204.22 g/mol) make it ideal for hit-to-lead optimization—a process generating substantial discussion in AI-assisted drug discovery circles.
Technical FAQs often focus on its solubility profile (soluble in DMSO, acetone) and stability under reflux conditions. These practical considerations dominate laboratory forums, alongside synthesis optimization tips using microwave-assisted techniques—a methodology gaining traction in automated chemistry platforms.
Emerging studies explore its derivatization into chiral auxiliaries for asymmetric synthesis, connecting to the booming field of enantioselective catalysis. Patent analyses show increased IP activity around cyclopropanecarboxylate derivatives, particularly in crop protection formulations—addressing global food security concerns.
For analytical chemists, method development for trace impurity detection in 590357-04-3 batches is a recurring theme. This aligns with industry shifts toward QbD (Quality by Design) principles, heavily searched in regulatory chemistry contexts. The compound’s UV absorption characteristics (λmax ~260 nm) further enable HPLC method optimization.
In material science, its dielectric properties are being investigated for flexible electronics—a sector experiencing 300% YoY growth in related keyword searches. The formyl group’s reactivity also enables covalent organic framework (COF) modifications, a nanotechnology area generating buzz at recent ACS conferences.
Supply chain data indicates that 3-Formylphenyl cyclopropanecarboxylate availability meets current demand, though price volatility occurs due to specialty chemical market trends—a frequent query among procurement specialists. Technical bulletins emphasize the importance of vapor pressure and flash point data for safe handling protocols.
Future prospects include its potential in bioconjugation chemistry for antibody-drug conjugates (ADCs), reflecting oncology research priorities. The compound’s crystalline form (when purified) and polymorphism behavior are additional research frontiers, often discussed in preformulation studies for solid dosage forms.
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